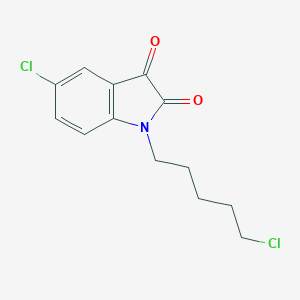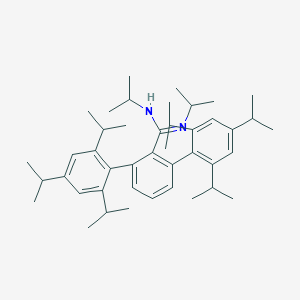
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione, also known as CP47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the CB1 receptor, which is the primary target of the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). CP47,497 has been used to study the CB1 receptor and its role in various physiological and pathological processes.
Mecanismo De Acción
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and other tissues. CB1 receptor activation by 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. CB1 receptor activation also leads to the modulation of ion channels and the release of neurotransmitters, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anxiolytic effects, and effects on addiction and reward pathways. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione in lab experiments include its potency and selectivity for the CB1 receptor, which allows for the study of specific CB1 receptor-mediated effects. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is also stable and can be easily synthesized in large quantities. The limitations of using 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione in lab experiments include its potential for off-target effects, which can complicate the interpretation of results. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is also a synthetic compound and may not fully replicate the effects of endogenous cannabinoids.
Direcciones Futuras
There are several future directions for research on 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione and the CB1 receptor. One direction is the development of new drugs that target the CB1 receptor for the treatment of pain, inflammation, anxiety, and addiction. Another direction is the investigation of the role of the CB1 receptor in the regulation of appetite and metabolism. The development of CB1 receptor modulators that do not produce the psychoactive effects of THC is also an area of active research. Finally, the investigation of the role of the CB1 receptor in the immune system and in the development of cancer is an area of emerging interest.
Métodos De Síntesis
The synthesis of 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione involves several steps, including the reaction of 1,5-dichloropentane with 3-methyl-2-cyclohexen-1-one to form 5-chloro-3-methyl-2-cyclohexen-1-one. This intermediate is then reacted with indole-2,3-dione in the presence of a base to yield 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione. The synthesis of 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is challenging and requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has been used extensively in scientific research to study the CB1 receptor and its physiological and pathological functions. It has been used to investigate the role of the CB1 receptor in pain, inflammation, anxiety, and addiction. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has also been used to study the pharmacology of the CB1 receptor and to develop new drugs that target this receptor.
Propiedades
Fórmula molecular |
C13H13Cl2NO2 |
|---|---|
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
5-chloro-1-(5-chloropentyl)indole-2,3-dione |
InChI |
InChI=1S/C13H13Cl2NO2/c14-6-2-1-3-7-16-11-5-4-9(15)8-10(11)12(17)13(16)18/h4-5,8H,1-3,6-7H2 |
Clave InChI |
BEINLNBKCVURDQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCl |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)

![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)

